molecular formula C30H30N4 B14455157 Ethanediimidamide, N,N',N'',N'''-tetrakis(4-methylphenyl)- CAS No. 75390-40-8

Ethanediimidamide, N,N',N'',N'''-tetrakis(4-methylphenyl)-

Katalognummer: B14455157
CAS-Nummer: 75390-40-8
Molekulargewicht: 446.6 g/mol
InChI-Schlüssel: AWRNWQNPBDOBKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of four methylphenyl groups attached to an ethanediimidamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- typically involves the reaction of ethanediimidamide with 4-methylphenyl derivatives under controlled conditions. One common method includes the use of aromatic borates and 1,3,5-triethynylbenzene in Suzuki and Sonogashira polymerization reactions . These reactions are carried out in the presence of suitable catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical and chemical processes. Its electron-rich nature and conjugated system enable it to participate in redox reactions and act as a catalyst or inhibitor in different contexts .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- stands out due to its unique combination of four methylphenyl groups, which impart distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

75390-40-8

Molekularformel

C30H30N4

Molekulargewicht

446.6 g/mol

IUPAC-Name

1-N,1-N',2-N,2-N'-tetrakis(4-methylphenyl)ethanediimidamide

InChI

InChI=1S/C30H30N4/c1-21-5-13-25(14-6-21)31-29(32-26-15-7-22(2)8-16-26)30(33-27-17-9-23(3)10-18-27)34-28-19-11-24(4)12-20-28/h5-20H,1-4H3,(H,31,32)(H,33,34)

InChI-Schlüssel

AWRNWQNPBDOBKK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)C(=NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.